molecular formula C19H23ClN2O2S B2448046 1-(4-Chloro-3-methylbenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine CAS No. 865591-41-9

1-(4-Chloro-3-methylbenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine

Cat. No. B2448046
CAS RN: 865591-41-9
M. Wt: 378.92
InChI Key: UTQIFQPQEHCCDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chloro-3-methylbenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are important components of the immune system. Inhibition of BTK has been shown to be an effective strategy for the treatment of various autoimmune diseases and B cell malignancies.

Scientific Research Applications

Pharmaceutical Intermediate

1-(2,3-Dichlorophenyl)piperazine is recognized as a pharmaceutical intermediate, with studies describing its synthesis from 2,6-dichloro-nitrobenzene and piperazine. The synthesis involves alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, with a total yield of approximately 48.2%. These processes are essential for producing pharmaceutical compounds, showcasing the compound's significance in drug synthesis and development (Z. Quan, 2006); (Li Ning-wei, 2006).

Anticancer Potential

Compounds related to 1-(4-Chloro-3-methylbenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine have been studied for their potential as anticancer agents. Specifically, derivatives with modifications in the piperazine and benzene moieties have shown promise in inhibiting cancer cell proliferation. These compounds are part of research aiming to discover new therapeutic options for cancer treatment, highlighting the chemical's applicability in oncology (Wen-di Wang et al., 2009).

Neurological Disorders

Piperazine derivatives, including those structurally related to 1-(4-Chloro-3-methylbenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine, have been evaluated for their role in treating neurological disorders. Research has identified such compounds as potential antagonists for receptors implicated in diseases like Alzheimer's, Parkinson's, and other neurodegenerative conditions. This suggests a broad application of the chemical in developing treatments for neurological issues (Nabih Lolak et al., 2020).

Antimicrobial and Antifungal Activities

Research into 1,4-Disubstituted piperazines, similar in structure to 1-(4-Chloro-3-methylbenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine, has shown potential antimicrobial and antifungal activities. These compounds have been tested against resistant strains of bacteria and fungi, indicating their relevance in developing new antibiotics and antifungals to combat drug-resistant infections (S. Shroff et al., 2022).

properties

IUPAC Name

1-(4-chloro-3-methylphenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2S/c1-14-4-7-19(16(3)12-14)21-8-10-22(11-9-21)25(23,24)17-5-6-18(20)15(2)13-17/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQIFQPQEHCCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-Chloro-3-methylphenyl)sulfonyl)-4-(2,4-dimethylphenyl)piperazine

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